Higher Lipophilicity (XLogP3) Versus Dimethyl Analog
The target compound exhibits substantially higher computed lipophilicity (XLogP3 = 4.8) compared to its closest structural analog, N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide (XLogP3 = 4.2) [1][2]. This 0.6 logP unit increase, driven by the 4,5-dichloro substitution, suggests enhanced membrane permeability and potentially improved intracellular target engagement [1][2].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 4.8 |
| Comparator Or Baseline | N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide: 4.2 |
| Quantified Difference | Δ XLogP3 = +0.6 (target more lipophilic) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15), identical calculation method for both compounds |
Why This Matters
Higher lipophilicity can improve passive membrane permeability and is often correlated with increased potency for intracellular targets, making this compound potentially more suitable for cell-based assays targeting cytoplasmic or nuclear enzymes.
- [1] PubChem Compound Summary for CID 18573267, N-(4,5-dichlorobenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide. XLogP3 = 4.8. National Center for Biotechnology Information. View Source
- [2] PubChem Compound Summary for CID 7544801, N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide. XLogP3 = 4.2. National Center for Biotechnology Information. View Source
